PD-166793 vs. Prinomastat (AG3340): Divergent MMP-3 Selectivity Defines Differential In Vivo Utility
PD-166793 and prinomastat (AG3340) exhibit fundamentally distinct MMP inhibition spectra that critically impact their suitability for cardiovascular remodeling studies. PD-166793 potently inhibits MMP-3 with an IC50 of 12 nM, whereas prinomastat displays negligible MMP-3 inhibitory activity (IC50 = 54 nM)—a 4.5-fold difference in potency [1]. Conversely, prinomastat exhibits extreme potency against MMP-2 (IC50 = 0.05 nM vs. 47 nM for PD-166793) and MMP-13 (IC50 = 0.03 nM vs. 8 nM for PD-166793), making it an exceptionally potent MMP-2/13 inhibitor but a poor MMP-3 inhibitor [1]. MMP-3 (stromelysin-1) is essential for activating pro-MMP-9 and degrading non-collagenous matrix components during post-infarction remodeling; inadequate MMP-3 coverage may explain why prinomastat has not demonstrated robust efficacy in chronic heart failure models despite its ultra-high potency against MMP-2/13 [2].
| Evidence Dimension | MMP-3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 12 nM (PD-166793) |
| Comparator Or Baseline | Prinomastat (AG3340): 54 nM |
| Quantified Difference | 4.5-fold higher potency for PD-166793 |
| Conditions | In vitro enzymatic assay using recombinant human MMP catalytic domains |
Why This Matters
Investigators studying post-myocardial infarction remodeling or volume-overload heart failure require MMP-3 inhibition alongside MMP-2/13 coverage; substituting prinomastat for PD-166793 would leave MMP-3 activity largely unchecked, fundamentally altering the pharmacological intervention.
- [1] Amin M, Pushpakumar S, Muradashvili N, Kundu S, Tyagi SC, Sen U. Regulation and involvement of matrix metalloproteinases in vascular diseases. PMC Table 1: MMP Inhibitor Specificity Comparison. Data derived from multiple sources including Peterson et al. and O'Brien et al. View Source
- [2] Spinale FG, Coker ML, Bond BR, Zellner JL. Myocardial matrix degradation and metalloproteinase activation in the failing heart: a potential therapeutic target. Cardiovasc Res. 2000;46(2):225-238. View Source
